molecular formula C14H23NO4S B352816 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine CAS No. 929492-77-3

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine

Cat. No.: B352816
CAS No.: 929492-77-3
M. Wt: 301.4g/mol
InChI Key: JOTXCVKQQTXBAZ-UHFFFAOYSA-N
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Description

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine: is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with butyl, dimethoxy, and dimethyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfonic acids, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemistry: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methyl-2,5-dimethoxybenzenesulfonamide
  • N-ethyl-2,5-dimethoxybenzenesulfonamide

Comparison: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is unique due to the presence of both butyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to N-butylbenzenesulfonamide, the additional methoxy and methyl groups in this compound may enhance its solubility and interaction with biological targets. Similarly, the presence of the butyl group distinguishes it from N-methyl-2,5-dimethoxybenzenesulfonamide and N-ethyl-2,5-dimethoxybenzenesulfonamide, potentially affecting its pharmacokinetic properties.

Properties

CAS No.

929492-77-3

Molecular Formula

C14H23NO4S

Molecular Weight

301.4g/mol

IUPAC Name

N-butyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO4S/c1-6-7-8-15(3)20(16,17)14-10-12(18-4)11(2)9-13(14)19-5/h9-10H,6-8H2,1-5H3

InChI Key

JOTXCVKQQTXBAZ-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC

Origin of Product

United States

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